molecular formula C19H17ClN2O3S B2749223 4-(3-chlorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251597-68-8

4-(3-chlorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2749223
CAS No.: 1251597-68-8
M. Wt: 388.87
InChI Key: NHRQOJDSMAKVHH-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiazine-dione class, characterized by a 1λ⁶,4-benzothiazine-1,1-dione core. Key structural features include:

  • A 3-chlorophenyl group at position 4, contributing steric bulk and electron-withdrawing effects.

The compound is marketed by Life Chemicals in quantities ranging from 10 mg to 30 mg, with prices from $79.0 to $119.0 (as of September 2023) .

Properties

IUPAC Name

[4-(3-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S/c20-14-6-5-7-15(12-14)22-13-18(19(23)21-10-3-4-11-21)26(24,25)17-9-2-1-8-16(17)22/h1-2,5-9,12-13H,3-4,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRQOJDSMAKVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazine Core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminobenzenethiol and a suitable carbonyl compound.

    Introduction of the Chlorophenyl Group: This step might involve electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the Pyrrolidinylcarbonyl Group: This can be done through acylation reactions using pyrrolidine and a suitable acylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of Lewis acids or bases, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

4-(3-chlorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(3-Chloro-4-Methoxyphenyl)-2-(Pyrrolidine-1-Carbonyl)-4H-1λ⁶,4-Benzothiazine-1,1-Dione

  • Substituent : 3-Chloro-4-methoxyphenyl at position 3.
  • Commercial availability mirrors the parent compound in pricing ($79.0–$119.0 for 10–30 mg) .

4-(3-Chloro-4-Fluorophenyl)-6-Fluoro-2-(Pyrrolidine-1-Carbonyl)-4H-1λ⁶,4-Benzothiazine-1,1-Dione

  • Substituent : 3-Chloro-4-fluorophenyl at position 4; additional fluorine at position 4.
  • Key Differences :
    • Fluorine atoms increase electronegativity and metabolic stability.
    • Purity exceeds 90%, with pricing identical to the parent compound ($63.0–$119.0 for 3–30 mg) .

6-Chloro-2-(Pyrrolidine-1-Carbonyl)-4-[4-(Trifluoromethoxy)Phenyl]-4H-1λ⁶,4-Benzothiazine-1,1-Dione

  • Substituent : 4-(Trifluoromethoxy)phenyl at position 4; chlorine at position 5.
  • Key Differences :
    • The trifluoromethoxy group introduces strong electron-withdrawing effects and lipophilicity, which may enhance blood-brain barrier penetration.
    • Priced at $54.0–$119.0 for 1–30 mg, with lower per-mg cost at higher quantities .

Table 1: Structural and Commercial Comparison of Benzothiazine-Dione Analogs

Compound Name Substituent (Position 4) Additional Modifications Purity Price Range (USD) Quantity Range (mg) Source
4-(3-Chlorophenyl)-... (Parent) 3-Chlorophenyl None Not stated $79.0–$119.0 10–30
4-(3-Chloro-4-Methoxyphenyl)-... 3-Chloro-4-methoxyphenyl None Not stated $79.0–$119.0 10–30
4-(3-Chloro-4-Fluorophenyl)-6-Fluoro-... 3-Chloro-4-fluorophenyl Fluorine at position 6 >90% $63.0–$119.0 3–30
6-Chloro-4-[4-(Trifluoromethoxy)Phenyl]-... 4-(Trifluoromethoxy)phenyl Chlorine at position 6 Not stated $54.0–$119.0 1–30

Research Findings and Limitations

  • Structural Insights: Modifications at position 4 (e.g., methoxy, fluorine, trifluoromethoxy) systematically alter electronic properties, which could influence binding affinity in target proteins. For example, trifluoromethoxy groups are known to improve pharmacokinetic profiles in CNS-targeting drugs .
  • Commercial Data : Life Chemicals’ pricing strategy suggests scalability for bulk purchases, though purity data for the parent compound remain unspecified .
  • Knowledge Gaps: No direct biological or crystallographic data are available in the provided evidence. Further studies on solubility, stability, and target engagement are needed.

Biological Activity

4-(3-chlorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzothiazine core.
  • A pyrrolidine moiety.
  • A chlorophenyl substituent.

This structural diversity may contribute to its varied biological activity.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial activity : Compounds with similar scaffolds have shown effectiveness against various bacterial strains.
  • Anticancer properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.
  • Enzyme inhibition : The compound may interact with specific enzymes, potentially affecting metabolic pathways.

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or biosynthesis pathways. For instance, it could act on targets similar to phytoene desaturase (PDS), which is crucial in carotenoid biosynthesis .
  • Receptor Modulation : The presence of the chlorophenyl group suggests potential interactions with various receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Oxidative Stress Induction : Some studies suggest that benzothiazine derivatives can induce oxidative stress in cells, leading to cytotoxic effects on cancer cells.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of benzothiazine derivatives found that compounds with similar structures displayed significant activity against Gram-positive and Gram-negative bacteria. The mechanism was primarily through the disruption of bacterial cell membranes and interference with protein synthesis.

Anticancer Studies

In vitro studies have demonstrated that benzothiazine derivatives can inhibit the growth of various cancer cell lines. For example:

  • Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • IC50 Values : Compounds showed IC50 values ranging from 5 to 15 µM, indicating potent activity against these cell lines.

Enzyme Interaction Studies

Research involving structure-based virtual screening has identified potential interactions between this compound and PDS:

  • Affinity Measurement : Surface plasmon resonance assays indicated a binding affinity comparable to known inhibitors like diflufenican .

Data Tables

Biological ActivityTargetIC50 Value (µM)Reference
AntimicrobialE. coli12
AnticancerMCF-710
Enzyme InhibitionPDS65.9

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